molecular formula C21H25N3O3 B2651826 N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide CAS No. 1797356-52-5

N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide

Cat. No.: B2651826
CAS No.: 1797356-52-5
M. Wt: 367.449
InChI Key: GRIKOQFFIKJABD-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative intended for research applications. This compound features a unique molecular architecture, combining a 2-cyanophenyl group with a methoxy-substituted adamantane moiety. The rigid, three-dimensional structure of the adamantane group is of significant interest in medicinal chemistry for its potential to enhance binding affinity and metabolic stability by mimicking a peptide backbone . The oxalamide functional group is a well-established pharmacophore that can act as a bridging scaffold, potentially enabling the compound to inhibit protein-protein interactions or serve as a key building block in the development of enzyme inhibitors. Researchers are exploring this class of compounds for their potential in various biochemical pathways. The specific stereochemistry ((1R,3S,5r,7r)) of the adamantane core is critical for its spatial orientation and interaction with biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-21(16-7-13-6-14(9-16)10-17(21)8-13)12-23-19(25)20(26)24-18-5-3-2-4-15(18)11-22/h2-5,13-14,16-17H,6-10,12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIKOQFFIKJABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Cyanophenyl Intermediate: The initial step involves the preparation of the 2-cyanophenyl intermediate through a nitration reaction followed by reduction.

    Methoxyadamantane Derivative Synthesis: The methoxyadamantane derivative is synthesized through a series of reactions starting from adamantane, involving methoxylation and subsequent functional group transformations.

    Coupling Reaction: The final step involves coupling the cyanophenyl intermediate with the methoxyadamantane derivative using oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyanophenyl derivatives.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in various organic transformations including:

  • Amide Bond Formation : The compound can undergo coupling reactions to form amides with other carboxylic acids or amines.
  • Substitution Reactions : It can participate in nucleophilic or electrophilic substitution reactions due to the presence of reactive functional groups.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in various biological processes. Notably:

  • Acetylcholinesterase (AChE) Inhibition : It has shown promising results in inhibiting AChE, which is crucial for regulating neurotransmitter levels in neurodegenerative diseases such as Alzheimer's disease. In vitro studies have reported an IC50 value indicating effective inhibition.
Activity TypeTarget/PathwayObserved EffectReference
AChE InhibitionCholinergic SystemIC50 = 5.90 ± 0.07 μM
BuChE InhibitionCholinergic SystemIC50 = 6.76 ± 0.04 μM

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in antibiotic development.

Medicinal Chemistry

The therapeutic potential of this compound is being explored for various applications:

  • Anti-inflammatory Properties : Research is ongoing to evaluate its effectiveness in reducing inflammation.
  • Anticancer Activity : The compound is under investigation for its potential to inhibit cancer cell proliferation.

Alzheimer’s Disease Research

In studies focused on Alzheimer's disease, derivatives similar to this compound were synthesized and evaluated for dual inhibition of AChE and butyrylcholinesterase (BuChE). The findings indicated that such compounds could significantly improve cognitive function in animal models by restoring acetylcholine levels.

Antimicrobial Efficacy Study

Another study evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that supports its potential use in treating infections caused by these pathogens.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Comparison

Oxalamide-Based Analogs
  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Contains a dimethoxybenzyl group (electron-donating) and a pyridinylethyl chain. Used as a potent umami agonist (FEMA 4233) with high metabolic stability due to resistance to amide hydrolysis . Key difference: The target compound replaces the dimethoxybenzyl group with a 2-cyanophenyl group, which may enhance binding affinity through stronger dipole interactions.
  • N1-(Adamant-2-yl)-N2-(2-phenylethyloxy)oxalamide (Compound 11) :

    • Features an adamantane core and phenylethyloxy chain.
    • Synthesized via oxyamine intermediates, yielding >90% purity .
    • Key difference : The methoxyadamantane group in the target compound likely increases solubility compared to unsubstituted adamantane derivatives.
Adamantane-Containing Analogs
  • N-Adamantan-1-yl-2-(4-bromophenyl)acetamide: A bromophenyl-acetamide derivative with adamantane. Synthesized via general procedures with 51% yield .

Metabolic and Toxicological Profiles

  • Metabolism : Oxalamides like S336 resist amide hydrolysis in hepatocytes, favoring ester cleavage or oxidative pathways . The adamantane group in the target compound may further delay metabolism, extending half-life but risking bioaccumulation.
  • Safety: The FAO/WHO established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day for structurally related oxalamides, with margins of safety exceeding 500 million .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Cyanophenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
  • Adamantane moiety : Known for its stability and ability to enhance the pharmacokinetic properties of drugs.
  • Oxalamide linkage : May play a role in the compound's ability to form hydrogen bonds with target proteins.

Molecular Formula

The molecular formula for this compound is C18H20N2O3C_{18}H_{20}N_2O_3, indicating a complex structure suitable for various biological interactions.

Research indicates that compounds similar to N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide may act through various mechanisms:

  • Enzyme Inhibition : The oxalamide group can interact with enzyme active sites, potentially inhibiting key metabolic pathways.
  • Receptor Modulation : The cyanophenyl moiety may facilitate binding to specific receptors involved in cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that similar oxalamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
  • Neuroprotective Effects :
    • Research has shown that adamantane derivatives possess neuroprotective properties. In animal models, these compounds reduced neuroinflammation and oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Properties :
    • Preliminary studies indicated that compounds with similar structures displayed antimicrobial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes .

Data Summary Table

Biological ActivityTargetMechanismReference
AnticancerVarious cancer cell linesApoptosis induction
NeuroprotectionNeuronal cellsReduces inflammation and oxidative stress
AntimicrobialBacteria (Gram-positive & Gram-negative)Disruption of cell membranes

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